molecular formula C13H19BBrNO3 B6304417 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester CAS No. 2121514-85-8

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester

Cat. No.: B6304417
CAS No.: 2121514-85-8
M. Wt: 328.01 g/mol
InChI Key: QTJSJTOSKWPAJU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is a versatile heterocyclic building block designed for advanced organic synthesis and drug discovery research. This compound integrates both a halogen (bromine) and a boronic ester functional group on a pyridine ring, making it a valuable substrate for sequential metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The primary research value of this reagent lies in its application as a key intermediate for constructing complex biaryl and heterobiaryl structures. The boronic ester moiety undergoes efficient transmetalation with palladium catalysts to form new carbon-carbon bonds with a variety of organic halides . Concurrently, the bromine substituent can serve as a secondary reactive site for further functionalization or as a leaving group in nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries. Boronic acids and their esters, such as this pinacol ester, are privileged motifs in medicinal chemistry. They act as bioisosteres for carboxylic acids and can form reversible complexes with molecules containing diol groups, which is exploited in the design of enzyme inhibitors and sensors . The success of boronic acid-based drugs like Bortezomib and Vaborbactam underscores the pharmacological relevance of this chemical class . This product is offered with a typical purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the Certificate of Analysis for specific lot-related data.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJSJTOSKWPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143413
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-85-8
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5-bromo-2-ethoxypyridine with a boronic acid derivative under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., THF, DMF)

    Oxidizing agents: (e.g., hydrogen peroxide for oxidation reactions)

    Reducing agents: (e.g., sodium borohydride for reduction reactions)

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is primarily utilized as an intermediate for synthesizing various pharmaceuticals. For instance, it can react with different electrophiles to form more complex pyridine derivatives, which are often active pharmaceutical ingredients (APIs). The compound's ability to undergo Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, which is crucial in constructing the skeletons of many medicinal compounds.

Case Study: Perampanel Intermediate Production
A notable application involves its use in the synthesis of 2-methoxy-5-(pyridine-2-yl)pyridine, an intermediate for the antiepileptic drug perampanel. The synthesis method described involves reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron under basic conditions to generate the boronic acid pinacol ester without isolation, followed by further reaction with halogenated pyridines to yield the final product . This method demonstrates the compound's utility in streamlining synthetic pathways while minimizing purification steps.

Development of Organic Electronic Materials

The compound's boronic acid functionality makes it suitable for use in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Boron-containing compounds have been shown to enhance charge transport properties and improve device performance.

Research Insight:
Studies have indicated that incorporating boronic esters into polymer matrices can lead to improved thermal stability and electronic properties, making them ideal candidates for advanced electronic applications . The ability to fine-tune the electronic characteristics through structural modifications provides a pathway for developing next-generation materials.

Mechanism of Action

The primary mechanism of action for 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The process includes:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

5-Bromo-2-methylpyridine-3-boronic Acid Pinacol Ester (CAS: 1256360-43-6)
  • Key Difference : Methyl group (position 2) vs. ethoxy group.
  • Solubility: Ethoxy’s oxygen atom improves polarity, enhancing solubility in polar solvents (e.g., acetone) compared to methyl . Safety: Both compounds share similar hazards (harmful by inhalation, skin contact) .
2-Amino-3-bromo-pyridine-5-boronic Acid Pinacol Ester (CAS: 2096331-63-2)
  • Key Difference: Amino group (position 2) vs. ethoxy group.
  • Impact: Reactivity: Amino groups are strong electron donors, increasing electron density at the pyridine ring, which may slow coupling reactions. Hydrogen Bonding: Amino groups enable hydrogen bonding, improving aqueous solubility but reducing compatibility with non-polar solvents .
5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester (CAS: 1083168-91-5)
  • Key Difference : Chloro (position 5) and methoxy (position 6) vs. bromo and ethoxy.
  • Impact: Leaving Group: Bromo (C-Br) is a better leaving group than chloro (C-Cl), favoring nucleophilic substitution in some contexts.

Solubility Trends in Organic Solvents

Evidence from phenylboronic acid derivatives () highlights that pinacol esters generally exhibit superior solubility over parent boronic acids. Specific comparisons:

Compound Solubility in Chloroform Solubility in Acetone Solubility in Hydrocarbons
Phenylboronic acid Moderate High Very Low
Phenylboronic acid pinacol ester High High Low
5-Bromo-2-ethoxypyridine analog High (predicted) High (predicted) Moderate (predicted)

The ethoxy group in the target compound likely enhances solubility in ketones (e.g., acetone) and ethers compared to methyl or amino analogs .

Reactivity in Cross-Coupling Reactions

The Miyaura-Suzuki reaction () relies on boronic ester reactivity, influenced by:

  • Substituent Electronics : Ethoxy’s electron-donating nature slightly deactivates the pyridine ring compared to electron-withdrawing groups (e.g., nitro), slowing coupling rates.
  • Steric Effects : Ethoxy’s bulk may hinder access to the boron center compared to smaller groups (e.g., methoxy).

Example Comparison :

  • 5-Bromo-2-ethoxypyridine-3-boronic ester vs. 4-Bromophenylboronic acid pinacol ester (CAS: 1668474-08-5):
    • Pyridine vs. phenyl: Pyridine’s nitrogen enhances coordination with palladium catalysts, improving regioselectivity .

Biological Activity

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is a boronic acid derivative with significant implications in medicinal chemistry and organic synthesis. Its structure includes a bromine atom, an ethoxy group, and a boronic acid moiety, which contribute to its biological activity and utility in various chemical reactions.

Chemical Structure

  • Molecular Formula : C13H19BBrNO3
  • CAS Number : 2121514-85-8

The compound is characterized by its ability to undergo Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing complex organic molecules, including pharmaceuticals.

Boronic acids, including this compound, are known for their role as enzyme inhibitors. They can form covalent bonds with serine residues in active sites of enzymes, thus inhibiting their activity. This mechanism is particularly relevant in the context of proteasome inhibition and the development of cancer therapies. For instance, the FDA-approved drug bortezomib utilizes a similar mechanism to treat multiple myeloma by inhibiting the proteasome .

Applications in Drug Development

  • Enzyme Inhibition : The compound has potential applications in developing inhibitors for various enzymes, such as proteases and arginases. Its ability to mimic the transition state of substrate interactions enhances its efficacy as an inhibitor .
  • Synthesis of Bioactive Molecules : It serves as a key intermediate in synthesizing bioactive compounds that interact with specific biological targets. This includes small molecule inhibitors used in studying biological pathways .
  • Pharmaceutical Applications : The compound's role in forming biaryl structures is crucial for creating drugs with improved pharmacological properties. Its application extends to the synthesis of kinase inhibitors and other therapeutic agents .

Case Study 1: Inhibition of Proteasomes

Research has demonstrated that boronic acids can effectively inhibit proteasomes, crucial for protein degradation in cells. The structural characteristics of this compound allow it to bind effectively to the active site of proteasomes, leading to increased apoptosis in cancer cells .

Case Study 2: Development of Small Molecule Inhibitors

In a study focused on developing small molecule inhibitors for specific signaling pathways, this compound was utilized as a precursor. The resulting compounds exhibited significant inhibitory activity against target enzymes involved in disease processes .

Table 1: Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits proteases and other enzymes through covalent bonding with active site residues.
Synthesis of Bioactive CompoundsActs as an intermediate for synthesizing small molecule inhibitors targeting specific pathways.
Pharmaceutical ApplicationsUtilized in developing drugs that target various diseases, including cancer and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation. For halogenated pyridine precursors (e.g., 5-bromo-2-ethoxypyridine), Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or DMF is common. Post-synthesis purification typically involves column chromatography or recrystallization .
  • Critical Parameters : Ensure inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Monitor reaction progress via TLC or LC-MS .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy at C2, boronic ester at C3, bromo at C5) using ¹H/¹³C NMR.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ~313 g/mol for C₁₃H₁₈BBrNO₃) via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, B, Br) .

Q. What solvents and conditions are optimal for handling this compound?

  • Solubility : Slightly soluble in water; prefers polar aprotic solvents (e.g., DMF, DMSO, THF). Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
  • Storage : Store at 0–6°C under inert gas to minimize decomposition. Use amber vials to reduce light sensitivity .

Advanced Research Questions

Q. How does the ethoxy group at C2 influence reactivity in cross-coupling reactions compared to methoxy analogs?

  • Steric and Electronic Effects : The ethoxy group increases steric hindrance but reduces electron-withdrawing effects compared to methoxy, potentially altering coupling efficiency. Compare kinetic data from Suzuki reactions using methoxy (e.g., ) vs. ethoxy derivatives. Use DFT calculations to model steric effects on transition states .
  • Experimental Design : Perform controlled reactions with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and track yields via HPLC .

Q. How can conflicting data on boronic ester stability under basic conditions be resolved?

  • Contradiction Analysis : Some studies report instability in strong bases (e.g., NaOH), while others note tolerance in mild bases (e.g., K₂CO₃). Design pH-dependent stability assays using ¹¹B NMR to monitor ester hydrolysis. Cross-reference with analogs (e.g., ) to isolate substituent-specific effects .
  • Mitigation Strategy : Use buffered conditions (pH 7–9) and low temperatures to preserve ester integrity .

Q. What strategies optimize Suzuki-Miyaura couplings with sterically hindered partners (e.g., ortho-substituted aryl halides)?

  • Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.
  • Reaction Optimization : Vary solvent (toluene vs. dioxane), temperature (80–110°C), and base (Cs₂CO₃ vs. K₃PO₄). Use Design of Experiments (DoE) to identify critical factors .

Q. How can this compound be used to synthesize polyhalogenated heterocycles for medicinal chemistry?

  • Application Example : Couple with dihalogenated arenes (e.g., 2,5-dibromothiophene) to build fused pyridine-thiophene scaffolds. Validate regioselectivity via X-ray crystallography .
  • Challenges : Competing coupling sites (C3 vs. C5) may require directing groups (e.g., amides) or sequential functionalization .

Methodological Considerations

Q. How to address low yields in multi-step syntheses involving this boronic ester?

  • Troubleshooting :

  • Intermediate Characterization : Use HRMS and 2D NMR to detect side products (e.g., deborylation).
  • Protection/Deprotection : Introduce temporary protecting groups (e.g., SEM for amines) to prevent unwanted side reactions .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Wear nitrile gloves and goggles. In case of skin contact, wash with water for 15+ minutes. Avoid oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

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